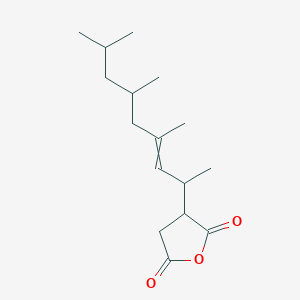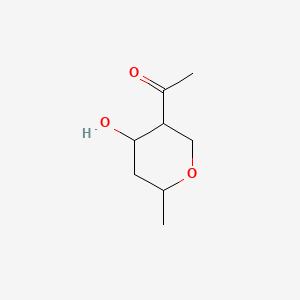
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is a chemical compound primarily used as an intermediate in organic synthesis and medicinal chemistry. It is known for its role in the synthesis of cell biology detection reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves several synthetic routes. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures . Another method involves the reduction of the keto carbonyl group using lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly involving the keto carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Wittig’s reagent can be used to prepare polysubstituted olefinic compounds.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and polysubstituted olefinic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to prepare various complex molecules.
Biology: Employed in the synthesis of cell biology detection reagents.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty reagents.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another compound with a similar structure but lacking the hydroxyl and methyl groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
Uniqueness
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl and methyl groups enhances its versatility in synthetic applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-(4-hydroxy-6-methyloxan-3-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5-3-8(10)7(4-11-5)6(2)9/h5,7-8,10H,3-4H2,1-2H3 |
Clé InChI |
YFZSQFDGOKXVKK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CO1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
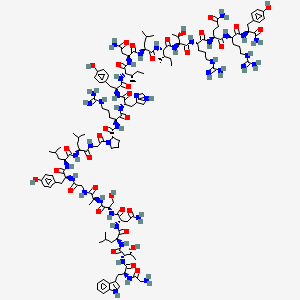
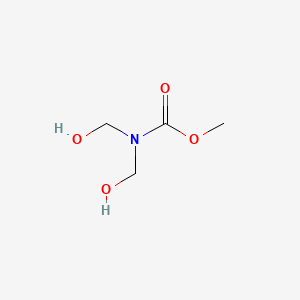

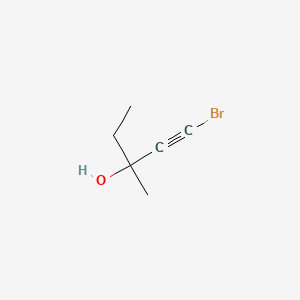

![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
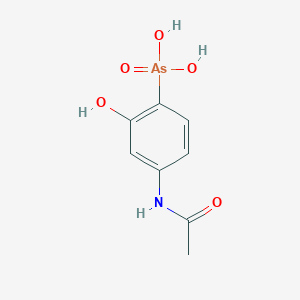

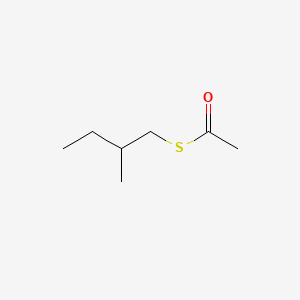
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
